molecular formula C12H20N2O2 B7192096 N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide

N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide

Cat. No.: B7192096
M. Wt: 224.30 g/mol
InChI Key: MPYQCXIJLAIGTJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a cyclopropylmethyl group, an ethyl group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-10-5-9(6-11(15)14-10)12(16)13-7-8-3-4-8/h8-10H,2-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYQCXIJLAIGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(=O)N1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The ethyl group can be introduced via alkylation reactions, and the carboxamide group is typically formed through amidation reactions using carboxylic acid derivatives and amines .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Continuous flow synthesis and the use of green chemistry principles, such as minimizing hazardous reagents and solvents, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-allyl-2-ethyl-6-oxopiperidine-4-carboxamide
  • N-methyl-2-ethyl-6-oxopiperidine-4-carboxamide
  • N-phenethyl-2-ethyl-6-oxopiperidine-4-carboxamide

Comparison: N-(cyclopropylmethyl)-2-ethyl-6-oxopiperidine-4-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

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